N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide
Overview
Description
N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide is a complex organic compound that features both acetyl and benzenesulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide typically involves multiple steps:
Coupling Reaction: The final step involves coupling the acetylated and sulfonylated intermediates under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation: The aromatic rings can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidized aromatic compounds.
Scientific Research Applications
N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Use in the development of novel materials with specific properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)benzenesulfonamide
- N-(benzenesulfonyl)acetamide
- N-(4-(benzenesulfonyl-methyl-amino)-3-nitro-naphthalen-1-yl)-acetamide
Uniqueness
N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-16(26)17-10-12-18(13-11-17)23-22(27)15-24(19-6-5-7-20(14-19)25(28)29)32(30,31)21-8-3-2-4-9-21/h2-14H,15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXSDADFOIHRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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